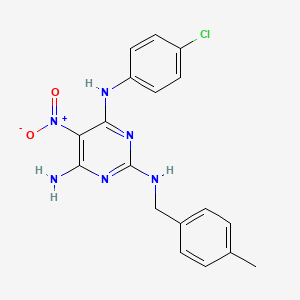

N~4~-(4-chlorophenyl)-N~2~-(4-methylbenzyl)-5-nitropyrimidine-2,4,6-triamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N4-(4-CHLORPHENYL)-N2-[(4-METHYLPHENYL)METHYL]-5-NITROPYRIMIDIN-2,4,6-TRIAMIN ist eine komplexe organische Verbindung mit erheblichem Potenzial in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Pyrimidinring umfasst, der mit Chlorphenyl-, Methylphenyl- und Nitrogruppen substituiert ist. Ihre chemischen Eigenschaften machen sie zu einem interessanten Forschungsgegenstand für Chemiker, Biologen und Mediziner.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N4-(4-CHLORPHENYL)-N2-[(4-METHYLPHENYL)METHYL]-5-NITROPYRIMIDIN-2,4,6-TRIAMIN beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die folgenden Schritte:

Bildung des Pyrimidin-Kerns: Der Pyrimidinring wird durch eine Kondensationsreaktion synthetisiert, die geeignete Vorläufer wie Harnstoff und β-Diketone beinhaltet.

Substitutionsreaktionen: Die Chlorphenyl- und Methylphenylgruppen werden durch nukleophile Substitutionsreaktionen eingeführt. Diese Reaktionen erfordern häufig den Einsatz starker Basen und Lösungsmittel wie Dimethylformamid (DMF), um die Substitution zu erleichtern.

Nitrierung: Die Nitrogruppe wird durch eine Nitrierungsreaktion unter Verwendung von Salpetersäure und Schwefelsäure unter kontrollierten Temperaturbedingungen eingeführt.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion dieser Verbindung ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Syntheseprozesses verbessern. Darüber hinaus kann die industrielle Produktion Reinigungsschritte wie Umkristallisation und Chromatographie umfassen, um die Reinheit der Verbindung zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

N4-(4-CHLORPHENYL)-N2-[(4-METHYLPHENYL)METHYL]-5-NITROPYRIMIDIN-2,4,6-TRIAMIN unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender Oxide führt.

Reduktion: Reduktionsreaktionen unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid können die Nitrogruppe in eine Aminogruppe umwandeln.

Substitution: Die Verbindung kann weitere Substitutionsreaktionen eingehen, insbesondere an den aromatischen Ringen, unter Verwendung elektrophiler oder nukleophiler Reagenzien.

Gängige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid; typischerweise in sauren oder basischen Medien durchgeführt.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; oft in wasserfreien Lösungsmitteln wie Tetrahydrofuran (THF) durchgeführt.

Substitution: Halogenierungsmittel, Alkylierungsmittel; Reaktionen können Katalysatoren und spezifische Temperaturbedingungen erfordern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate der ursprünglichen Verbindung, wie z. B. aminosubstituierte Pyrimidine, hydroxylierte Derivate und andere funktionalisierte Pyrimidine.

Wissenschaftliche Forschungsanwendungen

N4-(4-CHLORPHENYL)-N2-[(4-METHYLPHENYL)METHYL]-5-NITROPYRIMIDIN-2,4,6-TRIAMIN hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer organischer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Mechanismen.

Biologie: Als potentielle biochemische Sonde untersucht. Seine Interaktionen mit biologischen Makromolekülen können Einblicke in zelluläre Prozesse und Signalwege liefern.

Medizin: Auf seine potenziellen therapeutischen Eigenschaften untersucht. Studien haben sich auf seine antimikrobielle, antitumorale und entzündungshemmende Wirkung konzentriert.

Industrie: In der Entwicklung von fortschrittlichen Materialien, einschließlich Polymeren und Beschichtungen, verwendet, aufgrund seiner Stabilität und Reaktivität.

Wirkmechanismus

Der Wirkmechanismus von N4-(4-CHLORPHENYL)-N2-[(4-METHYLPHENYL)METHYL]-5-NITROPYRIMIDIN-2,4,6-TRIAMIN beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren. Sie kann beispielsweise bestimmte Enzyme hemmen, die am Zellstoffwechsel oder an Signaltransduktionswegen beteiligt sind, was zu veränderten Zellfunktionen führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext der Verwendung variieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-CHLOROPHENYL)-N2-[(4-METHYLPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.

Substitution Reactions: The chlorophenyl and methylphenyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution.

Nitration: The nitro group is introduced through a nitration reaction using nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate purification steps such as recrystallization and chromatography to ensure the compound’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

N4-(4-CHLOROPHENYL)-N2-[(4-METHYLPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

Substitution: The compound can undergo further substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic media.

Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous solvents like tetrahydrofuran (THF).

Substitution: Halogenating agents, alkylating agents; reactions may require catalysts and specific temperature conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted pyrimidines, hydroxylated derivatives, and other functionalized pyrimidines.

Wissenschaftliche Forschungsanwendungen

N4-(4-CHLOROPHENYL)-N2-[(4-METHYLPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: Investigated for its potential as a biochemical probe. Its interactions with biological macromolecules can provide insights into cellular processes and pathways.

Medicine: Explored for its potential therapeutic properties. Studies have focused on its antimicrobial, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of N4-(4-CHLOROPHENYL)-N2-[(4-METHYLPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cellular metabolism or signal transduction pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(4-CHLORPHENYL)-2-[(4-METHYLPHENYL)METHYL]-5-NITROPYRIMIDIN-2,4,6-TRIAMIN

- N-(4-BROMPHENYL)-2-[(4-METHYLPHENYL)METHYL]-5-NITROPYRIMIDIN-2,4,6-TRIAMIN

- N-(4-FLUORPHENYL)-2-[(4-METHYLPHENYL)METHYL]-5-NITROPYRIMIDIN-2,4,6-TRIAMIN

Einzigartigkeit

N4-(4-CHLORPHENYL)-N2-[(4-METHYLPHENYL)METHYL]-5-NITROPYRIMIDIN-2,4,6-TRIAMIN zeichnet sich durch sein spezifisches Substitutionsschema aus, das einzigartige chemische und biologische Eigenschaften verleiht.

Eigenschaften

Molekularformel |

C18H17ClN6O2 |

|---|---|

Molekulargewicht |

384.8 g/mol |

IUPAC-Name |

4-N-(4-chlorophenyl)-2-N-[(4-methylphenyl)methyl]-5-nitropyrimidine-2,4,6-triamine |

InChI |

InChI=1S/C18H17ClN6O2/c1-11-2-4-12(5-3-11)10-21-18-23-16(20)15(25(26)27)17(24-18)22-14-8-6-13(19)7-9-14/h2-9H,10H2,1H3,(H4,20,21,22,23,24) |

InChI-Schlüssel |

VODNUESHGDKDOW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)CNC2=NC(=C(C(=N2)NC3=CC=C(C=C3)Cl)[N+](=O)[O-])N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12466807.png)

![4-[(E)-(3,4-dichlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B12466809.png)

![2-oxo-2-phenylethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B12466815.png)

![2-[(3-chlorophenyl)carbonyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B12466830.png)

![1-[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B12466838.png)

![N-[4-(acetylamino)phenyl]-N-[(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)methyl]furan-2-carboxamide](/img/structure/B12466846.png)

![N-(4-{4-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)-3-methylbenzamide](/img/structure/B12466854.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466856.png)

![N-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12466864.png)

methanone](/img/structure/B12466870.png)

![N-(2,5-dimethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B12466879.png)

![1-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-2H-quinoline](/img/structure/B12466884.png)

![N-[(2-chlorophenyl)methyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B12466896.png)